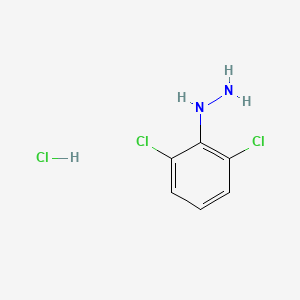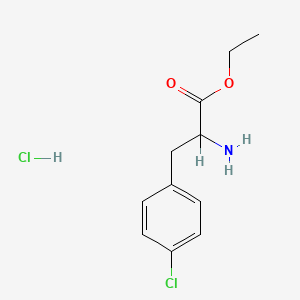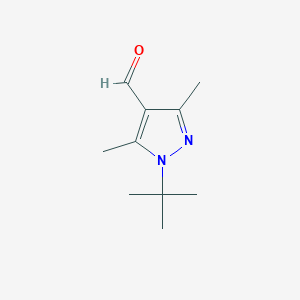
1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde
Übersicht
Beschreibung
1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 . It is a powder in its physical form .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde, has been a topic of interest in recent years . Traditional procedures have been used for the synthesis of pyrazoles . For instance, α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines, which, after removal of the leaving group, provide the desired pyrazoles .Molecular Structure Analysis
The molecular structure of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The InChI code for this compound is 1S/C10H16N2O/c1-7-9(6-13)8(2)12(11-7)10(3,4)5/h6H,1-5H3 .Chemical Reactions Analysis
Pyrazoles, including 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde, are involved in various chemical reactions . For example, it has been indicated that Cu (OTf) 2 was involved in the aerobic oxidation of certain compounds .Physical And Chemical Properties Analysis
1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde is a powder with a molecular weight of 180.25 . The storage temperature for this compound is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Polymerization Catalysis
1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde has been utilized in the synthesis of aluminum and zinc complexes which act as catalysts for the ring-opening polymerization of ε-caprolactone (Qiao, Ma, & Wang, 2011). This demonstrates its potential in polymer chemistry, particularly in catalyzing polymerization processes.
Organic Synthesis and Functionalization
The compound has been used in the Vilsmeier-Haak formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles to produce 4-formyl derivatives (Attaryan, Antanosyan, Panosyan, Asratyan, & Matsoyan, 2006). It's a key component in the synthesis of various organic compounds, indicating its versatility in organic chemistry.
Optoelectronic Applications
Research has shown that tert-butyl-1,3-dimethylpyrene 5-carbaldehyde, a related compound, can be converted to various functionalized pyrenes, which are promising candidates for organic optoelectronic applications like OLEDs (Hu, Feng, Seto, Iwanaga, Era, Matsumoto, Tanaka, & Yamato, 2013). This highlights the potential of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde in the development of advanced materials for electronics.
Cross-Coupling Reactions
This compound acts as a precursor in Sonogashira-type cross-coupling reactions (Vilkauskaitė, Šačkus, & Holzer, 2011). This application is crucial in creating various complex organic molecules, demonstrating its importance in synthetic organic chemistry.
Catalysis and Hydrogenation
It's also involved in the synthesis of novel ruthenium(ii) complexes that act as catalysts for hydrogenation of acetophenone (Amenuvor, Obuah, Nordlander, & Darkwa, 2016). This application is significant in the field of catalysis and industrial chemistry.
Antimicrobial Activity
Interestingly, derivatives of this compound have shown antimicrobial activity when reacted with chitosan to form Schiff bases (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020). This opens possibilities for its use in developing new antimicrobial agents.
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-tert-butyl-3,5-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7-9(6-13)8(2)12(11-7)10(3,4)5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHXOHHEPNBXMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)(C)C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380299 | |
| Record name | 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde | |
CAS RN |
647824-51-9 | |
| Record name | 1-(1,1-Dimethylethyl)-3,5-dimethyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=647824-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









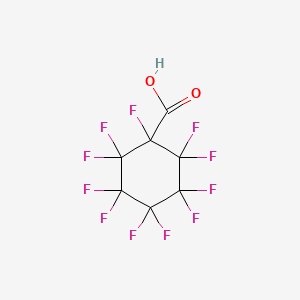

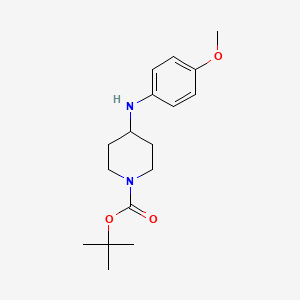
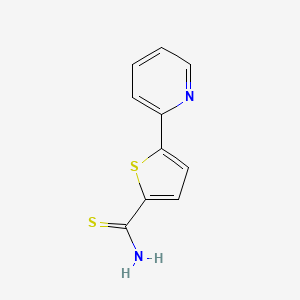

![Benzo[d][1,3]dioxol-4-ylmethanol](/img/structure/B1333388.png)
